Cloethocarb
Overview
Description
Cloethocarb is a synthetic carbamate insecticide, nematicide, and molluscicide. It was primarily used to control pests such as the Colorado potato beetle, flea beetles, seed beetles, nematodes, slugs, and snails. This compound is known for its high aqueous solubility and non-volatile nature. It is highly toxic to mammals if ingested and functions as an acetylcholinesterase inhibitor, leading to neurotoxic effects .
Mechanism of Action
Target of Action
Cloethocarb primarily targets acetylcholinesterase (AChE) , an enzyme crucial for nerve function in insects, animals, and humans . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses. By inhibiting AChE, this compound disrupts normal nerve function .
Mode of Action
This compound is a carbamate insecticide that acts as a reversible inhibitor of AChE . It forms unstable complexes with AChE, suppressing the enzyme’s action and leading to an accumulation of acetylcholine at nerve synapses . This accumulation causes malfunctioning of muscular and other organic systems in the nematode . The effects of this compound on nematodes are reversible, and nematode activity is restored after degradation or dilution of the carbamates in the rhizosphere .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of this system, leading to an overstimulation of the nerves due to the excess acetylcholine . This overstimulation can greatly affect nematode movement and behavior, ultimately altering the infection process of the parasite .
Pharmacokinetics
This compound is an extremely weak basic compound It’s known that this compound has a high aqueous solubility and is non-volatile .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function in nematodes, leading to reduced mobility and altered behavior . This disruption can delay or reduce the nematode’s ability to penetrate and damage the root .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. . Furthermore, its efficacy can be influenced by the concentration present in the environment. For example, juvenile mobility of nematodes is generally inhibited at concentrations from 5-10 ppm .
Biochemical Analysis
Biochemical Properties
Cloethocarb is known to be an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can lead to malfunctioning of muscular and other organic systems in the organism .
Cellular Effects
The primary cellular effect of this compound is the inhibition of acetylcholinesterase, which can greatly affect the mobility and behavior of organisms . This inhibition is reversible, meaning the activity of the enzyme can be restored after the degradation or dilution of this compound .
Molecular Mechanism
At the molecular level, this compound functions as a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates like this compound form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning the activity of the enzyme can be restored after the degradation or dilution of this compound .
Temporal Effects in Laboratory Settings
There is limited data available on the temporal effects of this compound in laboratory settings. It is known that this compound is not usually persistent in soil systems , suggesting that it may also degrade over time in laboratory settings.
Dosage Effects in Animal Models
It is known that this compound is highly toxic to mammals if ingested .
Transport and Distribution
Given its high aqueous solubility , it may be able to diffuse across cell membranes and distribute throughout tissues.
Preparation Methods
The synthesis of Cloethocarb involves the reaction of 2-chloro-1-methoxyethanol with phenol in the presence of a base to form 2-(2-chloro-1-methoxyethoxy)phenol. This intermediate is then reacted with methyl isocyanate to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Cloethocarb undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2-(2-chloro-1-methoxyethoxy)phenol and methylamine.
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents and conditions used.
Substitution: The chloro group in this compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of this compound .
Scientific Research Applications
Cloethocarb has been used in various scientific research applications, including:
Chemistry: As a model compound to study the behavior of carbamate insecticides and their degradation products.
Biology: To investigate the effects of acetylcholinesterase inhibitors on different biological systems.
Medicine: Although not used directly in medicine, studies on this compound have contributed to understanding the toxicological effects of carbamate compounds.
Comparison with Similar Compounds
Cloethocarb belongs to the class of phenyl methylcarbamates, which includes other compounds like aldicarb and carbofuran. Compared to these compounds, this compound has a unique structure with a 2-chloro-1-methoxyethoxy group attached to the phenyl ring. This structural difference contributes to its specific mode of action and toxicity profile. Similar compounds include:
Aldicarb: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Carbofuran: A carbamate insecticide known for its high toxicity and systemic activity
This compound’s uniqueness lies in its specific chemical structure, which influences its reactivity and interaction with biological systems.
Properties
IUPAC Name |
[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWUHDDNUVBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041791 | |
Record name | Cloethocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51487-69-5 | |
Record name | Cloethocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51487-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloethocarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051487695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloethocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOETHOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVH4P57R5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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